![molecular formula C7H5NO3S B2960248 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one CAS No. 1822981-28-1](/img/structure/B2960248.png)
6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one
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Overview
Description
6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C7H5NO3S . It has a molecular weight of 183.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one is 1S/C7H5NO3S/c8-3-1-5-6 (2-4 (3)9)12-7 (10)11-5/h1-2,9H,8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one is a powder that is stored at room temperature . It has a molecular weight of 183.19 .Scientific Research Applications
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties, which could be beneficial in developing new antibiotics or disinfectants .
Cytostatic Properties
Studies have explored the cytostatic (cell growth-inhibiting) properties of 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one, particularly in the context of cancer research .
Antioxidant Properties
The antioxidant capabilities of this compound have been assessed through various in vitro methods, such as DPPH and ABTS radical scavenging activities .
Antitumor Activities
There has been research into the in vitro antitumor activities of derivatives of this compound using human skin cancer cell lines .
Synthesis of Heterocycle-phosphor Esters
This compound has been used in the synthesis of heterocycle-phosphor esters that have potential antimicrobial activity .
Supramolecular Structure Studies
The supramolecular structure of 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one has been a subject of study, which is important for understanding its chemical behavior and potential applications .
Mechanism of Action
Target of Action
The primary target of 6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one is the nuclear factor-kappaB (NF-κB) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one interacts with its target by blocking lipopolysaccharide-induced NF-κB activation . It achieves this by inactivating the inhibitory kappaB kinase beta (IKKβ) , which is a crucial enzyme in the NF-κB signaling pathway. This inactivation prevents the downstream gene transcription regulated by NF-κB .
Biochemical Pathways
The compound affects the NF-κB signaling pathway . By inactivating IKKβ, it prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB). This action keeps NF-κB in an inactive state in the cytoplasm, thereby inhibiting the transcription of genes regulated by NF-κB .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of NF-κB-regulated gene transcription . This can lead to a decrease in the expression of genes involved in inflammation, immune response, cell proliferation, and other processes regulated by NF-κB .
properties
IUPAC Name |
6-amino-5-hydroxy-1,3-benzoxathiol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBPUJRZHZQUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(=O)S2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one |
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